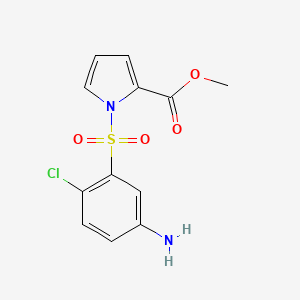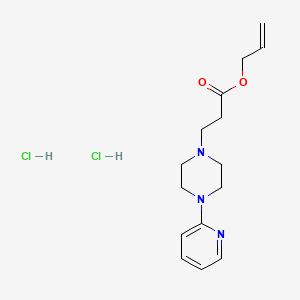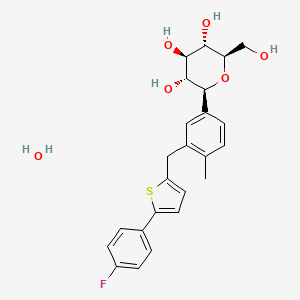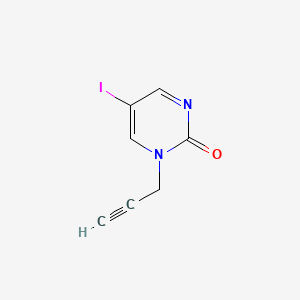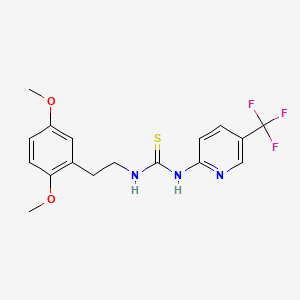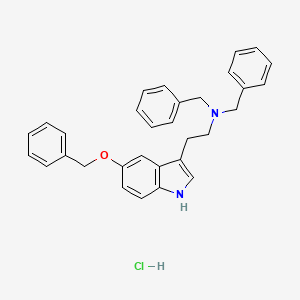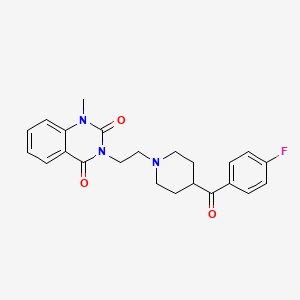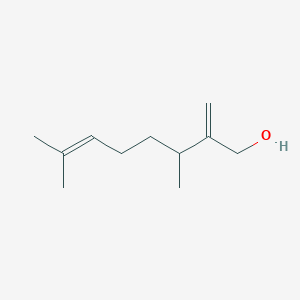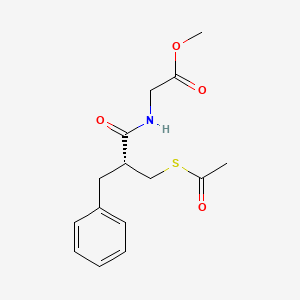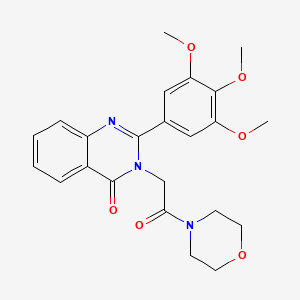
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)- is a compound belonging to the pteridine family, which includes molecules that are vital in various biological systems. This compound's molecular structure includes a pteridinone core with a tri-substituted methoxy, methyl, and trihydroxypropyl group, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
Synthetic Routes: : The synthesis of this compound typically involves the condensation of a pteridine precursor with the appropriate substituents to introduce the methoxy, methyl, and trihydroxypropyl groups. Specific details depend on the choice of starting materials and the desired end-product configuration.
Reaction Conditions: : The reactions are often carried out under controlled temperature and pH conditions to ensure selectivity and yield. Catalysts and protective groups may be used to guide the reactions and prevent unwanted side reactions.
Industrial Production Methods:
Industrial Synthesis: : Large-scale production may employ continuous flow chemistry techniques, leveraging automated processes to ensure consistent quality and high yield. This can include the use of advanced catalysts and solvents that enhance reaction rates and purity.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the trihydroxypropyl group, leading to various oxidized derivatives.
Reduction: : Reduction reactions may alter the pteridinone core or the substituents, leading to different reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, acids, or bases depending on the nature of the substituent.
Major Products Formed:
Oxidation Products: : Hydroxylated derivatives, quinones.
Reduction Products: : Hydrogenated pteridinones, deoxy derivatives.
Substitution Products: : Various analogs with modified functional groups.
科学的研究の応用
Chemistry:
Used in the synthesis of other pteridine derivatives, serving as intermediates or building blocks.
Biology:
The compound's unique structure allows it to interact with enzymes and receptors in biological systems, making it valuable in biochemical studies.
Medicine:
Potential therapeutic agent due to its biological activity. It's explored for antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Utilized in the development of dyes, pigments, and other materials where its stability and reactivity can be advantageous.
作用機序
Mechanism of Effect:
The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This may involve binding to active sites or altering the conformation of the target proteins.
Molecular Targets and Pathways:
Enzymes: : Could inhibit or activate enzymes involved in metabolic pathways.
Receptors: : May bind to cellular receptors, influencing signal transduction processes.
Pathways: : Involved in oxidative stress response, cellular proliferation, and apoptosis regulation.
類似化合物との比較
Similar Compounds
Pteridine: : The parent compound, lacking the specific substituents found in the target compound.
Folate: : A biologically active pteridine derivative crucial for DNA synthesis and repair.
Methotrexate: : A pteridine derivative used as an anti-cancer and anti-inflammatory drug.
Uniqueness:
Structural Complexity: : The combination of methoxy, methyl, and trihydroxypropyl groups imparts unique physical and chemical properties.
Biological Activity: : Distinct interactions with biological targets compared to simpler or less substituted pteridines.
This wraps up a comprehensive look at 4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)- . Anything more you want to dig into, or is there another mystery compound you’d like to explore?
特性
CAS番号 |
206184-67-0 |
|---|---|
分子式 |
C11H14N4O5 |
分子量 |
282.25 g/mol |
IUPAC名 |
2-methoxy-3-methyl-7-[(1S,2R)-1,2,3-trihydroxypropyl]pteridin-4-one |
InChI |
InChI=1S/C11H14N4O5/c1-15-10(19)7-9(14-11(15)20-2)13-5(3-12-7)8(18)6(17)4-16/h3,6,8,16-18H,4H2,1-2H3/t6-,8+/m1/s1 |
InChIキー |
ZMKXNUAQSJMCTP-SVRRBLITSA-N |
異性体SMILES |
CN1C(=O)C2=NC=C(N=C2N=C1OC)[C@@H]([C@@H](CO)O)O |
正規SMILES |
CN1C(=O)C2=NC=C(N=C2N=C1OC)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


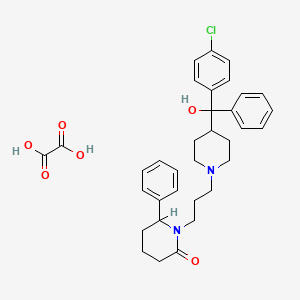
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
